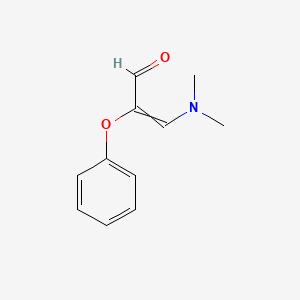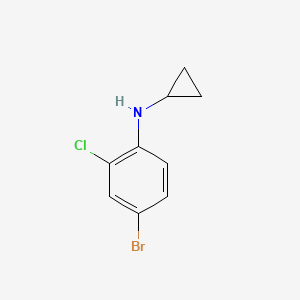
3-(3-Isopropoxypropylsulfamoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is an organic compound that belongs to the class of benzoic acids These compounds are characterized by a benzene ring attached to a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropoxypropylsulfamoyl)benzoic acid typically involves multiple steps, including the introduction of the isopropoxy and sulfamoyl groups to the benzoic acid core. Common synthetic routes may include:
Esterification: Reacting benzoic acid with isopropanol in the presence of an acid catalyst to form the isopropoxy group.
Sulfonation: Introducing the sulfamoyl group through sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropoxypropylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the functional groups, potentially converting the sulfamoyl group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can replace functional groups on the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 3-(3-Isopropoxypropylsulfamoyl)benzoic acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can bind to active sites, modulating the activity of the target. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Isopropoxy-propylsulfamoyl)-benzamide: Similar structure but with an amide group instead of a carboxylic acid.
3-(3-Isopropoxy-propylsulfamoyl)-phenol: Contains a hydroxyl group on the benzene ring.
3-(3-Isopropoxy-propylsulfamoyl)-toluene: Features a methyl group on the benzene ring.
Uniqueness
3-(3-Isopropoxypropylsulfamoyl)benzoic acid is unique due to its specific combination of functional groups, which can confer distinct chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C13H19NO5S |
|---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
3-(3-propan-2-yloxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-10(2)19-8-4-7-14-20(17,18)12-6-3-5-11(9-12)13(15)16/h3,5-6,9-10,14H,4,7-8H2,1-2H3,(H,15,16) |
InChI Key |
JIUUYBAGHAAVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNS(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

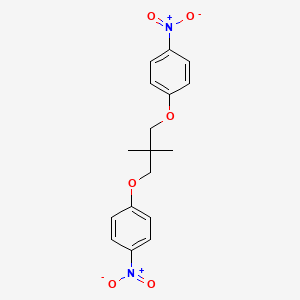
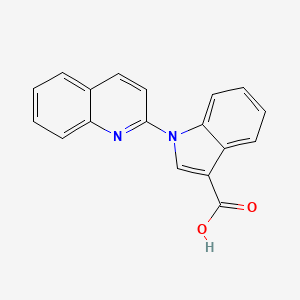

![3-((6-isopropylpyridin-3-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8632911.png)
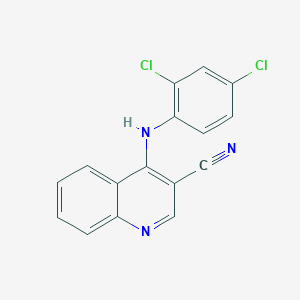
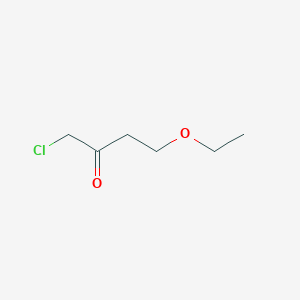
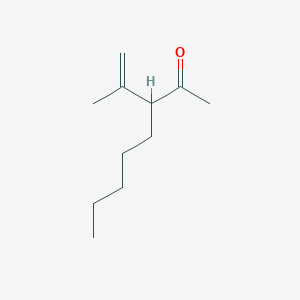
![8-Hydroxy-spiro[4.5]decane-8-carbonitrile](/img/structure/B8632945.png)
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]-N'-phenylurea](/img/structure/B8632950.png)

